molecular formula C14H12N2 B3051565 3-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 34658-68-9

3-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3051565
CAS No.: 34658-68-9
M. Wt: 208.26 g/mol
InChI Key: XWCGFQPHUYFTPC-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a phenyl group at the 2-position and a methyl group at the 3-position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methyl-2-phenylimidazo[1,2-a]pyridine are largely determined by its imidazo[1,2-a]pyridine core. This core is a valuable scaffold in organic synthesis and pharmaceutical chemistry, and its direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives

Cellular Effects

Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that this compound may also have potential effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be metabolically activated through various pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These activation pathways could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that the effects of this compound may change over time due to its potential for undergoing such reactions.

Metabolic Pathways

It is known that imidazo[1,2-a]pyridines can be metabolically activated through various pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These activation pathways could potentially involve various enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, oxidized products, and reduced forms of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

3-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its unique pharmacological profile and make it a valuable scaffold in drug discovery .

Properties

IUPAC Name

3-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)15-13-9-5-6-10-16(11)13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGFQPHUYFTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404996
Record name ST50983671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34658-68-9
Record name 3-Methyl-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34658-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50983671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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